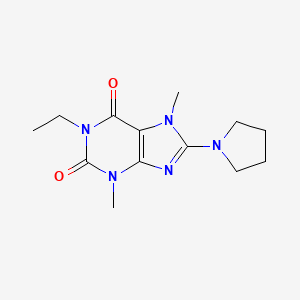

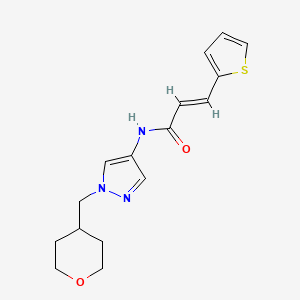

![molecular formula C20H18ClNO5S2 B2646257 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-58-1](/img/structure/B2646257.png)

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anti-proliferative Activity and Tumor Cell Selectivity

A class of thiophene derivatives, including molecules structurally related to methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, has shown pronounced anti-proliferative activity with significant tumor cell selectivity. Simplification of the molecule structure has led to derivatives that exhibit mid-nanomolar range activity and 500- to 1000-fold tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell lines, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, without affecting others like B-lymphoma and cervix carcinoma cells. The cytotoxic activity of these derivatives occurs within hours of exposure, suggesting a potential for therapeutic applications in cancer treatment. Notably, their unusual tumor selectivity is not due to differential uptake by sensitive versus resistant tumor cells, and their predominant localization in the endoplasmic reticulum hints at unique mechanisms of action (Thomas et al., 2017).

Synthesis and Chemical Transformations

In the realm of chemical synthesis, derivatives of methyl 3-hydroxythiophene-2-carboxylate, closely related to the compound , have been utilized in the development of new synthetic pathways. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates have been used to create thiophene-2,4-diols and subsequently, through O-alkylation and alkaline hydrolysis, 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility and potential of thiophene derivatives in synthetic organic chemistry (Corral & Lissavetzky, 1984).

Applications in Pesticide Detection

Further extending the utility of thiophene derivatives, haptens containing dioxaphosphorinan methoxyacetic acid linker arms, structurally related to the compound , have been synthesized for the production of antibodies targeting organophosphate pesticides. These haptens, when conjugated to proteins, have been used to generate polyclonal sera that recognize pesticides with high specificity, highlighting their potential in the development of diagnostic and detection tools for pesticide monitoring (ten Hoeve et al., 1997).

properties

IUPAC Name |

methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S2/c1-12-4-6-13(7-5-12)15-11-28-18(20(23)27-3)19(15)29(24,25)22-16-10-14(21)8-9-17(16)26-2/h4-11,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVDYWHRDUJAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

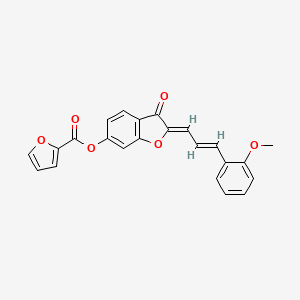

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)

![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)

![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)

![2-ethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2646195.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)